3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone
Overview
Description
“3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
Synthesis and Characterization
The compound has been utilized in the synthesis and structural characterization of novel compounds. Ünver et al. (2009) described the synthesis of novel triazolones using a related compound, highlighting its role in producing new molecules with potential applications (Ünver et al., 2009).
Similarly, synthesis techniques involving similar compounds have been developed for Schiff and Mannich bases of isatin derivatives, indicating its utility in creating diverse chemical structures (Bekircan & Bektaş, 2008).
Applications in Neurodegenerative Diseases
- Compounds related to 3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone have been explored for their potential in treating neurodegenerative diseases like Alzheimer's. Scott et al. (2011) studied N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones as agents for Alzheimer's therapy, indicating the relevance of this class of compounds in biomedical research (Scott et al., 2011).
Electroluminescent Layer Application
- Research by Dobrikov et al. (2011) on low-molecular-weight compounds, including similar chemical structures, showed potential applications in organic light-emitting devices, suggesting its relevance in materials science (Dobrikov et al., 2011).
Catalytic Systems
- The compound has also been used in studies involving catalytic systems, as evidenced by the work on CuI-catalyzed hydroxylation of aryl bromides, where related ligands were used to facilitate the reaction (贾健欢 et al., 2011).
Antioxidant and Antimicrobial Activities
- Bassyouni et al. (2012) explored derivatives of similar compounds for their antioxidant and antimicrobial activities, indicating its potential in pharmaceutical applications (Bassyouni et al., 2012).
Corrosion Inhibition
- Another application area is in corrosion inhibition, as demonstrated by Ammal et al. (2018), who studied benzimidazole bearing oxadiazoles, related to the compound , for their corrosion inhibition properties (Ammal, Prajila, & Joseph, 2018).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, leading to their diverse therapeutic effects .
Mode of Action
For instance, they can act as inhibitors, activators, or modulators, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to inflammation, cancer, diabetes, and various infectious diseases .
Pharmacokinetics
Imidazole derivatives are generally known for their good bioavailability . They are often well absorbed and distributed throughout the body, metabolized efficiently, and excreted in a timely manner .
Result of Action
Given the broad range of biological activities of imidazole derivatives, the effects can be diverse, ranging from anti-inflammatory and antitumor effects to antimicrobial and antiviral effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Properties
IUPAC Name |
3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16-7-9-20(8-6-14-11-18-12-19-14)17(22)15(16)10-13-4-2-1-3-5-13/h1-5,7,9,11-12,21H,6,8,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWQQVNTPDKTJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CN(C2=O)CCC3=CN=CN3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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